2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide has been synthesized and characterized through various techniques such as H-1-NMR, C-13-NMR, H RMS, and single-crystal X-ray diffraction. This study has provided insights into its crystal structure, showing it belongs to the monoclinic system with specific dimensions and space group. The interactions within its structure, including intramolecular hydrogen bonds and weak pi-pi interactions, contribute to forming one-dimensional tapes. This compound demonstrated moderate herbicidal and fungicidal activities, highlighting its potential in agricultural applications. This research opens avenues for exploring the biological activities of similar compounds, potentially leading to new herbicidal and fungicidal agents (Hu Jingqian et al., 2016).
Synthesis of Related Heterocyclic Compounds
Another study focused on the synthesis of 5H-furo[3′,2′ : 6,7][1]benzopyrano[3,4-c]pyridin-5-ones and 8H-pyrano[3′,2′ : 5,6]benzofuro[3,2-c]pyridin-8-ones, employing a similar structural motif. This work, employing the von Pechmann reaction, showcases the versatility of the benzofuran scaffold in constructing complex heterocyclic systems. Such compounds, known as pyridopsoralens, illustrate the structural diversity achievable from benzofuran derivatives, with potential implications in material science and pharmacology (J. Morón et al., 1983).
Antioxidant Activity of Coordination Complexes
Research into coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the query compound, has shown significant antioxidant activity. These complexes, synthesized and characterized using various techniques, highlight the potential of such compounds in medicinal chemistry, particularly in developing antioxidant agents. This study underscores the importance of hydrogen bonding in the self-assembly processes of coordination complexes and their biological applications (K. Chkirate et al., 2019).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-22(2)14-16-6-5-8-19(21(16)29-22)28-15-20(27)24-11-13-26-12-9-18(25-26)17-7-3-4-10-23-17/h3-10,12H,11,13-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKABTSVUPZLDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=CC(=N3)C4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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